Diallylamine: A Comprehensive Technical Guide for Researchers
Diallylamine: A Comprehensive Technical Guide for Researchers
Diallylamine, with the chemical formula (CH₂=CHCH₂)₂NH, is a versatile secondary amine that serves as a crucial building block in numerous chemical syntheses.[1] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Diallylamine is a colorless to pale yellow liquid characterized by a distinctive, ammonia-like odor.[1][2][3] It is a multifunctional compound, featuring both a secondary amine functional group and two reactive alkene units, which contribute to its wide range of applications.[1]
Physical and Chemical Data
The fundamental physical and chemical properties of diallylamine are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of Diallylamine
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid with a characteristic odor | [2][3][4] |
| Boiling Point | 111-112 °C | [5] |
| Melting Point | -88 °C | [4] |
| Density | 0.787 g/mL at 25 °C | |
| Vapor Pressure | 18 mmHg (2.42 kPa) at 20 °C | [4] |
| Vapor Density | 3.35 - 3.4 (vs air) | [4] |
| Water Solubility | 8.6 - 9 g/100mL at 20 °C | [4][6] |
| Refractive Index | n20/D 1.440 | |
| logP | 1.11 | [2] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [2] |
| CAS Number | 124-02-7 | |
| EC Number | 204-671-2 | |
| IUPAC Name | N-prop-2-enylprop-2-en-1-amine | [2] |
| SMILES | C=CCNCC=C | |
| InChIKey | DYUWTXWIYMHBQS-UHFFFAOYSA-N | [2] |
Reactivity and Safety Profile
Diallylamine's reactivity is governed by its secondary amine and dual alkene functionalities. The solution in water is a medium-strong base.[4] It undergoes exothermic reactions with acids to form salts and can be incompatible with isocyanates, peroxides, epoxides, and acid halides.[2][6]
Table 3: Safety and Hazard Data
| Property | Value | Source(s) |
| Flash Point | 7 - 11 °C | [5][6] |
| Autoignition Temp. | 273 °C | [2][7] |
| Explosion Limits | 0.93% - 22% (V) | [5][8] |
| Toxicity (Oral, Rat LD50) | 0.65 g/kg | [6][7] |
| GHS Hazard Statements | H225, H302, H311, H314, H332, H401 | [5] |
Diallylamine is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4][7] It is corrosive to the skin, eyes, and respiratory tract and may be toxic if inhaled, absorbed through the skin, or ingested.[2][4] Proper personal protective equipment, including a gas-tight chemical suit and self-contained breathing apparatus, should be used when handling this chemical.[4]
Experimental Protocols
Synthesis of Diallylamine from Diallylcyanamide (B1670386)
This method is noted to be more satisfactory than preparations from allylamine (B125299) with allyl bromide or chloride, which tend to produce significant amounts of mono- and triallylamine (B89441) as byproducts.[9] The procedure involves the acid-catalyzed hydrolysis of diallylcyanamide.[9][10]
Materials:
-
Diallylcyanamide
-
Sulfuric acid (sp. gr. 1.84)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium hydroxide (KOH), solid
-
Clay plate pieces (for boiling)
-
2-L round-bottomed flask
-
Reflux condenser
-
Condenser for downward distillation
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of 123 g (1.2 moles) of sulfuric acid in 370 cc of water in a 2-L round-bottomed flask.[9]
-
Add 98.5 g (0.81 mole) of diallylcyanamide and a few pieces of clay plate to the flask.[9]
-
Attach a reflux condenser and gently reflux the mixture for six hours. The mixture will gradually become homogeneous.[9]
-
-
Neutralization and Amine Liberation:
-
Cool the solution to room temperature.[9]
-
Carefully pour a cold solution of 192 g (4.8 moles) of sodium hydroxide in 350 cc of water down the side of the flask to form a separate layer at the bottom.[9]
-
Connect the flask to a condenser for downward distillation. Shake the flask to mix the layers, which liberates the free diallylamine.[9]
-
-
Distillation:
-
Drying and Purification:
-
Estimate the weight of water in the distillate and add about half that amount of solid potassium hydroxide sticks to the distillate, keeping the mixture cool as the KOH dissolves. Bubbles of ammonia (B1221849) gas will be evolved.[9]
-
Separate the amine layer and dry it for several hours over freshly broken lumps of solid sodium hydroxide.[9]
-
Filter the dried amine into a distilling flask and distill at atmospheric pressure.[9]
-
Collect the fraction that boils between 108–111 °C. The expected yield is 62–68 g (80–88% of the theoretical amount).[9]
-
Analytical Methods
For the analysis of diallylamine, particularly at trace levels in complex matrices like drug substances, chromatographic methods are employed.
Gas Chromatography (GC): A capillary gas chromatography method with a flame ionization detector (FID) is effective for the trace analysis of allylamine (a related primary amine, with principles applicable to diallylamine analysis).[11][12]
-
Column: A mega bore capillary column such as DB-CAM (30 m × 0.53 mm × 1.0 μm) with a base-deactivated polyethylene (B3416737) glycol stationary phase is suitable.[12]
-
Detector: Flame Ionization Detector (FID).[12]
-
Validation: The method should be validated for specificity, sensitivity (LOD/LOQ), precision, linearity, and accuracy. For allylamine in sevelamer (B1230288) drug substances, detection and quantitation limits of 2 µg/g and 6 µg/g, respectively, have been achieved.[11][12]
-
Specificity: Specificity can be confirmed using a gas chromatograph coupled with a mass spectrometer (GC-MS).[12]
Ion Chromatography (IC): An ion chromatography method with a conductivity detector can also be used for the determination of low levels of allylamine.[11]
-
Column: An ion-exchange column like the Dionex IonPac CS14 is used.[11]
-
Mobile Phase: A typical mobile phase is 10mM methanesulfonic acid.[11]
-
Detector: Conductivity detector.[11]
Applications in Research and Development
Diallylamine's unique structure makes it a valuable intermediate in various fields.
-
Polymer Chemistry: It is a key monomer in the synthesis of polyamines and other polymeric materials.[3] It can undergo cyclopolymerization in the presence of radical initiators to form water-soluble, non-cross-linked polymers containing five- or six-membered rings.[13] These polymers have applications as coagulants and flocculants in water treatment.[3]
-
Pharmaceuticals: Diallylamine serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[14][15] For example, its derivatives are found in pharmaceutically active compounds like flunarizine (B1672889) (for migraines) and naftifine (B1207962) (an antifungal).[16]
-
Agrochemicals: It is used to produce N,N-diallyldichloroacetamide (dichlormid), a herbicide safener.[1][15]
-
Organic Synthesis: It is broadly used as a precursor for a wide range of nitrogen-containing specialty chemicals and organic compounds.[7][14]
-
Other Industries: Diallylamine finds use in the textile industry for creating dyes and finishes and in the paper industry as an auxiliary agent.[3][15]
References
- 1. Diallylamine - Wikipedia [en.wikipedia.org]
- 2. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. ICSC 0866 - DIALLYLAMINE [inchem.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diallylamine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. nbinno.com [nbinno.com]
- 15. zhishangchemical.com [zhishangchemical.com]
- 16. Allylamine - Wikipedia [en.wikipedia.org]
